molecular formula C10H10BrNO3 B3258873 3-[(4-Bromophenyl)formamido]propanoic acid CAS No. 310457-07-9

3-[(4-Bromophenyl)formamido]propanoic acid

Cat. No.: B3258873
CAS No.: 310457-07-9
M. Wt: 272.09 g/mol
InChI Key: AWXOXDFIMZLYSX-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)formamido]propanoic acid (CAS 310457-07-9) is a high-purity chemical compound supplied for research applications . With the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol, this solid is characterized by its 4-bromobenzamido group linked to a propanoic acid chain . It is a derivative of β-alanine, an unnatural amino acid, and shares a structural motif with a class of compounds that have demonstrated significant potential in antimicrobial research . Recent scientific investigations into structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potent, structure-dependent activity against multidrug-resistant pathogens, including ESKAPE group bacteria and drug-resistant Candida species such as Candida auris . These related compounds are of interest for their potential to target non-conventional microbial pathways, including enzymes involved in cell wall synthesis like those in the MurA-F pathway . This suggests that 3-[(4-Bromophenyl)formamido]propanoic acid may serve as a valuable building block or precursor in medicinal chemistry for the development of novel antimicrobial agents, as well as a core scaffold in organic synthesis for generating diverse libraries of amino acid derivatives . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXOXDFIMZLYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308583
Record name N-(4-Bromobenzoyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310457-07-9
Record name N-(4-Bromobenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310457-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromobenzoyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(4-bromobenzoyl)-beta-alanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(4-bromobenzoyl)-β-alanine , focusing on its physicochemical properties, synthesis, and applications in drug development and chemical biology.

Physicochemical Profile, Synthesis, and Bio-Analytical Applications

Executive Summary

N-(4-bromobenzoyl)-β-alanine (CAS: Analogous to 7377-08-4 [Amino-variant]) is a halogenated amide conjugate of 4-bromobenzoic acid and β-alanine.[1] Unlike its naturally occurring metabolic analogs (e.g., hippuric acid), this molecule serves as a critical synthetic intermediate and crystallographic probe in medicinal chemistry. Its structural rigidity, combined with the heavy bromine atom, makes it an ideal candidate for X-ray phasing studies and a versatile scaffold for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate biphenyl peptidomimetics.[1]

This guide details the molecular specifications, validated synthetic pathways, and analytical signatures required for its integration into research workflows.

Physicochemical Characterization

Molecular Specifications

The fundamental chemical identity of N-(4-bromobenzoyl)-β-alanine is defined by its amide linkage between a para-substituted aryl ring and a beta-amino acid.[1]

ParameterSpecificationNotes
IUPAC Name 3-(4-bromobenzamido)propanoic acidSystematic nomenclature
Chemical Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol Average mass
Monoisotopic Mass 270.9844 Da (^79Br)Dominant isotopologue
Appearance White to off-white crystalline solidPredicted based on aryl-amide analogs
Solubility DMSO, Methanol, Dilute NaOHPoor solubility in water at acidic pH
pKa (COOH) ~4.5Typical for conjugated carboxylic acids
Isotopic Signature (Mass Spectrometry)

Due to the presence of Bromine, the mass spectrum exhibits a characteristic 1:1 doublet for the molecular ion


, aiding in rapid identification.
  • Peak A (

    
    Br):  ~272.0 m/z[1]
    
  • Peak B (

    
    Br):  ~274.0 m/z[1]
    
  • Fragmentation: Loss of the carboxyl group (

    
    ) and cleavage of the amide bond are primary fragmentation pathways.
    

Synthetic Methodology

Reaction Mechanism: Schotten-Baumann Acylation

The most robust synthesis utilizes the Schotten-Baumann condition, reacting 4-bromobenzoyl chloride with β-alanine in an alkaline aqueous medium.[1] This method prevents the formation of di-acylated byproducts and simplifies purification.

Synthesis Reactant1 4-Bromobenzoyl Chloride (C7H4BrClO) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 β-Alanine (C3H7NO2) Reactant2->Intermediate Product N-(4-bromobenzoyl)-β-alanine (C10H10BrNO3) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Protocol

Reagents:

  • β-alanine (1.0 equiv)[1][2]

  • 4-Bromobenzoyl chloride (1.1 equiv)[1]

  • Sodium Hydroxide (NaOH, 2.0 equiv)

  • Solvent: Water/THF (1:1 v/v) or Water/Dioxane.

Procedure:

  • Dissolution: Dissolve β-alanine (10 mmol) in 10 mL of 2M NaOH (20 mmol) at 0°C.

  • Addition: Dropwise add 4-bromobenzoyl chloride (11 mmol) dissolved in minimal THF/Dioxane while maintaining the temperature below 5°C.

  • Reaction: Stir vigorously for 3 hours, allowing the mixture to warm to room temperature. Monitor pH; maintain pH > 9 by adding dilute NaOH if necessary.

  • Acidification: Cool the reaction mixture to 0°C and acidify carefully with 2M HCl to pH ~2.0. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water (3x), and recrystallize from Ethanol/Water to obtain analytical grade material.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

The spectrum will display two distinct regions: the aromatic system and the aliphatic β-alanine chain.[1]

  • 
     12.2 ppm (s, 1H):  Carboxylic acid -OH (broad, exchangeable).
    
  • 
     8.6 ppm (t, 1H):  Amide -NH-.[1]
    
  • 
     7.8 ppm (d, 2H, J=8.5 Hz):  Aromatic protons adjacent to Carbonyl.
    
  • 
     7.6 ppm (d, 2H, J=8.5 Hz):  Aromatic protons adjacent to Bromine (AA'BB' system).
    
  • 
     3.5 ppm (q, 2H): 
    
    
    
    -methylene protons (-NH-CH
    
    
    -).[1]
  • 
     2.5 ppm (t, 2H): 
    
    
    
    -methylene protons (-CH
    
    
    -COOH).[1]
Mass Spectrometry Logic

The presence of Bromine provides a self-validating isotopic pattern.[1] If the M+2 peak is not approximately equal in intensity to the M peak, the bromine atom is absent or the product is impure.

Applications in Research & Development

Fragment-Based Drug Discovery (FBDD)

N-(4-bromobenzoyl)-β-alanine acts as a "privileged scaffold."[1] The bromine atom serves as a reactive handle for Suzuki-Miyaura coupling , allowing researchers to attach various aryl or heteroaryl groups to the para-position. This creates a library of biphenyl-based peptidomimetics used to probe protein-protein interactions.[1]

X-Ray Crystallography Phasing

In structural biology, the "Phase Problem" often hinders the solution of novel protein structures. Co-crystallizing a target protein (e.g., an enzyme that recognizes β-alanine or benzoyl groups) with this brominated analog allows for Multi-wavelength Anomalous Dispersion (MAD) phasing.[1] The heavy bromine atom diffracts X-rays anomalously, providing a reference point to solve the structure.

Enzyme Kinetics Probe

This molecule serves as a substrate analog for Hippurate Hydrolase and Aminoacylase enzymes. By comparing the hydrolysis rate of the brominated analog vs. the native substrate (hippuric acid), researchers can map the steric constraints of the enzyme's active site.

Applications cluster_apps Primary Research Applications Core N-(4-bromobenzoyl)-β-alanine App1 Structural Biology (Anomalous Phasing Agent) Core->App1 Heavy Atom (Br) App2 Medicinal Chemistry (Suzuki Coupling Scaffold) Core->App2 Aryl Halide Reactivity App3 Enzymology (Steric Probe/Inhibitor) Core->App3 Substrate Analogy

Figure 2: Functional utility in biochemical and structural research.

References

  • Synthesis of N-acyl-β-alanine derivatives: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann conditions).
  • Bromine in Crystallography

    • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237.[1] Link

  • Beta-Alanine Analogs in Drug Design

    • Chem-Impex International.[1] (n.d.). N-(4-Aminobenzoyl)-beta-alanine Product Data. (Reference for structural analog properties). Link

  • Isotopic Patterns in Mass Spectrometry: Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Br isotope abundance logic).

Sources

A Tale of Two Molecules: A Senior Application Scientist's Guide to 3-[(4-Bromophenyl)formamido]propanoic acid and 3-(4-bromophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the benches of researchers, scientists, and drug development professionals, this technical guide delves into the nuanced yet critical differences between two structurally related bromophenyl propanoic acid derivatives. By exploring their synthesis, physicochemical properties, and potential applications, we aim to provide a comprehensive resource for informed decision-making in chemical and pharmaceutical research.

At first glance, 3-[(4-Bromophenyl)formamido]propanoic acid and 3-(4-bromophenyl)propionic acid might appear as close chemical cousins. Both possess a 4-bromophenyl group and a propanoic acid moiety. However, the introduction of a formamido linker in the former fundamentally alters its chemical character and, consequently, its potential biological and material applications. This guide will dissect these differences, offering a detailed comparative analysis grounded in established chemical principles and experimental insights.

Part 1: Structural and Physicochemical Divergence

The core distinction lies in the linkage between the aromatic ring and the propanoic acid chain. In 3-(4-bromophenyl)propionic acid, a direct carbon-carbon bond connects the phenyl ring to the propanoic acid. In contrast, 3-[(4-Bromophenyl)formamido]propanoic acid features an amide bond, introducing a nitrogen and a carbonyl group into the backbone. This seemingly subtle change has profound implications for the molecule's properties.

A Comparative Overview of Physicochemical Properties
Property3-(4-bromophenyl)propionic acid3-[(4-Bromophenyl)formamido]propanoic acid (Predicted)Rationale for Difference
Molecular Formula C₉H₉BrO₂[1][2][3][4]C₁₀H₁₀BrNO₃Addition of a formamido (-NHCO-) group.
Molecular Weight 229.07 g/mol [1][4]272.10 g/mol Increased atomic composition.
Melting Point 133-136 °C[1][4]Higher than 3-(4-bromophenyl)propionic acidThe presence of the amide group allows for stronger intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.[5][6]
Boiling Point 250 °C at 30 mmHg[1]Higher than 3-(4-bromophenyl)propionic acidStronger intermolecular forces, particularly hydrogen bonding, lead to a higher boiling point.[5][6]
Acidity (pKa) ~4-5~4-5 (for the carboxylic acid)The electronic effect of the distant amide group on the carboxylic acid's pKa is expected to be minimal.
Solubility Soluble in methanol and other organic solvents.[1]Likely soluble in polar organic solvents like DMSO and DMF; potentially lower solubility in nonpolar solvents compared to its counterpart.The amide group increases polarity and hydrogen bonding capability, influencing solubility.[7][8]
Hydrogen Bonding Donor (O-H) and Acceptor (C=O)Donor (N-H, O-H) and Acceptor (C=O x2, N)The amide group introduces an additional hydrogen bond donor (N-H) and acceptor (amide C=O).[5][6]

Part 2: Synthesis Strategies - Building the Molecules

The synthetic routes to these two compounds are fundamentally different, reflecting their structural divergence.

Synthesis of 3-(4-bromophenyl)propionic acid

This compound is commercially available and can be synthesized through various established methods in organic chemistry.[1][2][3][4][9] One common approach involves the Heck reaction or other cross-coupling methodologies. A more classical route, for illustrative purposes, is the malonic ester synthesis starting from 4-bromobenzyl bromide.

Synthesis_of_3_4_bromophenyl_propionic_acid 4-Bromobenzyl_bromide 4-Bromobenzyl bromide Intermediate_ester Diethyl 2-(4-bromobenzyl)malonate 4-Bromobenzyl_bromide->Intermediate_ester NaOEt, EtOH Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate_ester->Hydrolysis_Decarboxylation Final_Product 3-(4-bromophenyl)propionic acid Hydrolysis_Decarboxylation->Final_Product 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ

Caption: Synthesis of 3-(4-bromophenyl)propionic acid.

Proposed Synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid

The synthesis of this amide-containing molecule is best achieved through an amide coupling reaction. The most direct route involves the reaction of β-alanine with an activated derivative of 4-bromobenzoic acid, such as 4-bromobenzoyl chloride, in a Schotten-Baumann reaction.

Synthesis_of_3_4_Bromophenyl_formamido_propanoic_acid 4-Bromobenzoic_acid 4-Bromobenzoic acid Acyl_chloride 4-Bromobenzoyl chloride 4-Bromobenzoic_acid->Acyl_chloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->Acyl_chloride Coupling Amide Coupling Acyl_chloride->Coupling Beta_alanine β-Alanine Beta_alanine->Coupling Final_Product 3-[(4-Bromophenyl)formamido]propanoic acid Coupling->Final_Product Base (e.g., NaOH or Pyridine)

Caption: Proposed synthesis of the target amide.

Part 3: Spectroscopic and Analytical Characterization

The structural differences between the two molecules are clearly reflected in their spectroscopic data.

Expected Spectroscopic Data
Technique3-(4-bromophenyl)propionic acid3-[(4-Bromophenyl)formamido]propanoic acid (Predicted)Key Differentiating Features
¹H NMR Aromatic protons (AA'BB' system), two triplets for the -CH₂-CH₂- protons.Aromatic protons, two triplets for the -CH₂-CH₂- protons, and a broad singlet for the N-H proton. The chemical shifts of the propanoic acid protons will be different due to the adjacent amide group.Presence of the N-H proton signal in the amide.
¹³C NMR Aromatic carbons, two aliphatic carbons, and a carboxylic acid carbon (~170-180 ppm).Aromatic carbons, two aliphatic carbons, a carboxylic acid carbon, and an amide carbonyl carbon (~165-175 ppm).Presence of a second carbonyl signal from the amide.
FTIR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch of carboxylic acid (~1700 cm⁻¹), C-Br stretch.Broad O-H stretch, N-H stretch (~3300 cm⁻¹), C=O stretch of carboxylic acid, C=O stretch of amide (Amide I band, ~1650 cm⁻¹), N-H bend (Amide II band, ~1550 cm⁻¹), C-Br stretch.Presence of characteristic amide bands (Amide I and Amide II) and the N-H stretch.
Mass Spec Molecular ion peak corresponding to C₉H₉BrO₂.Molecular ion peak corresponding to C₁₀H₁₀BrNO₃.A difference in the molecular weight of 43.03 g/mol .

Part 4: Applications and Biological Relevance

The functional group differences suggest distinct applications for these two molecules in drug discovery and materials science.

3-(4-bromophenyl)propionic acid: A Versatile Intermediate

As an arylpropionic acid derivative, this compound belongs to a class of molecules with known biological activities, including anti-inflammatory properties.[10][11] Its primary utility in the pharmaceutical industry is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][12] The bromo-substituent provides a reactive site for further molecular elaboration through cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug screening.

3-[(4-Bromophenyl)formamido]propanoic acid: A Potential Bioactive Scaffold

The presence of the amide bond makes this molecule a peptidomimetic, a compound that mimics the structure of peptides. N-acyl-β-alanine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The amide linkage can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, a key feature in the design of many drugs. The 4-bromophenyl group can also engage in halogen bonding, a non-covalent interaction that is increasingly being exploited in drug design.

Biological_Interaction cluster_amide 3-[(4-Bromophenyl)formamido]propanoic acid cluster_target Biological Target (e.g., Enzyme Active Site) Amide_NH N-H (Donor) Target_Acceptor Acceptor Site Amide_NH->Target_Acceptor Hydrogen Bond Amide_CO C=O (Acceptor) Target_Donor Donor Site Amide_CO->Target_Donor Hydrogen Bond Bromo Br (Halogen Bond Donor) Target_Halogen_Acceptor Halogen Bond Acceptor Bromo->Target_Halogen_Acceptor Halogen Bond

Caption: Potential biological interactions of the amide.

Part 5: Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of the two compounds.

Protocol 1: Synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid

Objective: To synthesize 3-[(4-Bromophenyl)formamido]propanoic acid via a Schotten-Baumann reaction.

Materials:

  • 4-Bromobenzoyl chloride

  • β-Alanine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Procedure:

  • In a round-bottom flask, dissolve β-alanine (1.0 eq) in a 1M aqueous solution of NaOH (2.2 eq) and cool the mixture in an ice bath.

  • In a separate beaker, dissolve 4-bromobenzoyl chloride (1.1 eq) in DCM.

  • Add the solution of 4-bromobenzoyl chloride dropwise to the stirred, cooled solution of β-alanine over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[13]

Protocol 2: Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized products.

Materials:

  • Synthesized compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified compound (~5-10 mg) in the appropriate deuterated solvent (~0.7 mL) in a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.

  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbons.

Conclusion

While 3-[(4-Bromophenyl)formamido]propanoic acid and 3-(4-bromophenyl)propionic acid share a common bromophenylpropanoic acid scaffold, the presence of the formamido linkage in the former introduces significant changes in its physicochemical properties, synthesis, and potential applications. 3-(4-bromophenyl)propionic acid serves as a valuable building block in medicinal chemistry, while the amide derivative presents itself as a potential bioactive molecule with opportunities for diverse biological interactions. A thorough understanding of these differences is paramount for researchers and scientists in making strategic decisions in the design and synthesis of novel chemical entities.

References

  • All You Need to Know About Amines & Amides | HSC Chemistry - Science Ready. (n.d.). Science Ready. Retrieved February 15, 2026, from [Link]

  • Differentiate between carboxylic acid and amide. (2025, May 30). Filo. Retrieved February 15, 2026, from [Link]

  • Physical Properties of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved February 15, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023, March 24). Research and Reviews. Retrieved February 15, 2026, from [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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  • Molecular Pathway Figure Generator - bioinformatics. (2023, October 26). Reddit. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Sourcing 3-(4-Bromophenyl)propanoic Acid: A Guide for Buyers. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7. (n.d.). Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Drawing a signal-flow diagram as in SICP - graphviz. (2012, April 9). Stack Overflow. Retrieved February 15, 2026, from [Link]

  • Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved February 15, 2026, from [Link]

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  • 3-(4-BROMOPHENYL)PROPANOIC ACID | CAS 1643-30-7. (n.d.). Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • Process for purifying long chain amino acids. (n.d.). Google Patents.
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  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved February 15, 2026, from [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved February 15, 2026, from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved February 15, 2026, from [Link]

  • Chemical Material Synthesis Process Diagram. (n.d.). EdrawMax Templates. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PMC. Retrieved February 15, 2026, from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved February 15, 2026, from [Link]

  • N-(4-Aminobenzoyl)-beta-alanine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.). Google Patents.
  • Separation and Refining of Amino acids. (n.d.). Retrieved February 15, 2026, from [Link]

  • Drug Synthesis Intermediate Classification And Usage. (2025, May 22). Retrieved February 15, 2026, from [Link]

  • Alanine at BMRB. (n.d.). BMRB. Retrieved February 15, 2026, from [Link]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • β-Alanine, N-(3-bromobenzoyl)-, decyl ester. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

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Sources

The Therapeutic Potential of 3-[(4-Bromophenyl)formamido]propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental applications of 3-[(4-Bromophenyl)formamido]propanoic acid (structurally identified as


-(4-bromobenzoyl)-

-alanine
).[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

3-[(4-Bromophenyl)formamido]propanoic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[1] While often encountered as a synthetic intermediate or a fragment in chemical libraries, this molecule possesses intrinsic pharmacophoric properties that mimic the Aspartate-X motif found in many bioactive peptides.[1]

This guide analyzes its role as a Fragment-Based Drug Discovery (FBDD) tool, specifically targeting Integrin receptors (


, VLA-4) and Matrix Metalloproteinases (MMPs) .[1] It also details its utility as a crystallographic probe due to the heavy bromine atom (anomalous scattering) and its capacity for halogen bonding.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature Clarification

The string "3-[(4-Bromophenyl)formamido]propanoic acid" is a database-specific nomenclature often used to describe


-(4-bromobenzoyl)-

-alanine
.[1] The term "formamido" in this context refers to the amide linkage connecting the phenyl ring (via a carbonyl) to the propanoic acid chain.[1]
  • IUPAC Name: 3-[(4-Bromobenzoyl)amino]propanoic acid[1]

  • Common Name:

    
    -(4-Bromobenzoyl)-
    
    
    
    -alanine[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 272.10 g/mol [1]

  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Acts as a metal-binding group (MBG) for zinc-dependent enzymes or an electrostatic anchor for arginine residues in receptors.[1]
      
    • Amide Linker (

      
      ):  Provides hydrogen bond donor/acceptor sites and rigidifies the distance between the acid and the aromatic ring.[1]
      
    • 4-Bromophenyl Group: A hydrophobic moiety that fills lipophilic pockets (

      
       subsites).[1] The bromine atom serves as a handle for Suzuki-Miyaura coupling or as a halogen bond donor.[1]
      
Physicochemical Profile (Lipinski's Rule of 5)
PropertyValueStatus
LogP ~2.1Ideal (Good membrane permeability)
H-Bond Donors 2 (NH, OH)Pass (<5)
H-Bond Acceptors 3 (CO, COOH)Pass (<10)
Rotatable Bonds 4Ideal (Low entropic penalty upon binding)
Topological Polar Surface Area (TPSA) 66.4 ŲExcellent (Predicts good oral bioavailability)

Therapeutic Targets & Mechanisms[4]

Integrin Antagonism (RGD Mimetics)

This molecule serves as a simplified mimetic of the RGD (Arg-Gly-Asp) tripeptide sequence, which is the recognition motif for integrins like


 (angiogenesis) and 

(thrombosis).[1]
  • Mechanism: The carboxylic acid mimics the Aspartate (D) side chain, coordinating with the metal ion (

    
     or 
    
    
    
    ) in the Metal-Ion-Dependent Adhesion Site (MIDAS).[1] The bromophenyl group mimics the hydrophobic environment often occupied by the Arginine (R) or adjacent residues, although it lacks the basic guanidine group.[1]
  • Application: It is used as a negative control fragment or a starting scaffold .[1] By replacing the bromine with a basic group (e.g., via palladium-catalyzed amination), researchers convert this scaffold into a potent nanomolar antagonist.[1]

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]

  • Mechanism: The carboxylic acid acts as a monodentate or bidentate ligand for the catalytic Zinc (

    
    ) ion in the enzyme's active site.[1] The 4-bromophenyl group fits into the 
    
    
    
    specificity pocket (a deep hydrophobic channel).[1]
  • Selectivity: The 4-bromo substituent provides selectivity for MMP-2 and MMP-9 over MMP-1 due to the depth of the

    
     pocket in gelatinases.[1]
    
Fragment-Based Drug Discovery (FBDD)

The bromine atom makes this molecule an exceptional probe for FBDD using X-ray crystallography.[1]

  • Anomalous Scattering: The heavy bromine atom allows for easy phasing of crystallographic data, confirming the binding mode of the fragment in the protein pocket.[1]

  • Halogen Bonding: The bromine can form a "halogen bond" (interaction between the electropositive

    
    -hole of the halogen and a backbone carbonyl oxygen), a high-value interaction in modern drug design.[1]
    

Mechanism of Action Visualization

The following diagram illustrates the dual-potential binding mode of the scaffold in an Integrin vs. MMP active site.

Mechanism cluster_Integrin Target 1: Integrin Receptor (e.g., VLA-4) cluster_MMP Target 2: MMP Enzyme (e.g., MMP-2) Scaffold 3-[(4-Bromophenyl)formamido] propanoic acid MIDAS MIDAS (Mg2+) Scaffold->MIDAS COOH coordinates HydroPocket Hydrophobic Pocket Scaffold->HydroPocket 4-Br-Phenyl binds Zn Catalytic Zinc (Zn2+) Scaffold->Zn COOH chelates S1_Prime S1' Specificity Pocket Scaffold->S1_Prime 4-Br-Phenyl fits deep

Caption: Dual binding modes of the scaffold. The carboxylic acid anchors to metal centers, while the bromophenyl group exploits hydrophobic cavities.[1]

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol yields high-purity


-(4-bromobenzoyl)-

-alanine for biological screening.[1]

Reagents:

  • 
    -Alanine (CAS 107-95-9)[1]
    
  • 4-Bromobenzoyl chloride (CAS 586-75-4)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution[1]

  • Hydrochloric Acid (HCl), 1M[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of

    
    -alanine in 20 mL of 10% NaOH at 
    
    
    
    (ice bath).
  • Acylation: Dropwise add 11 mmol of 4-bromobenzoyl chloride while vigorously stirring. Maintain pH > 9 by adding additional NaOH if necessary.[1]

  • Reaction: Stir at room temperature for 2 hours. The solution should remain clear or slightly cloudy.[1]

  • Precipitation: Acidify the mixture carefully with 1M HCl to pH 2.0. A white precipitate (the product) will form immediately.[1]

  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from ethanol/water (1:1).
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Expected
    
    
    ).
Surface Plasmon Resonance (SPR) Binding Assay

To determine the dissociation constant (


) against Integrin 

.[1]

Materials:

  • Biacore or Octet Instrument.[1]

  • Recombinant Integrin

    
     protein.[1]
    
  • CM5 Sensor Chip.[1]

Workflow:

  • Immobilization: Immobilize Integrin

    
     onto the CM5 chip via amine coupling to a level of ~2000 RU.[1]
    
  • Preparation: Dissolve the compound in DMSO (stock 10 mM) and dilute in running buffer (HBS-P+) to concentrations ranging from

    
     to 
    
    
    
    .
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation flow.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

  • Expected Result: As a fragment, expect low affinity (

    
     in the high 
    
    
    
    to low mM range).[1] This confirms "hit" status for further optimization.

Optimization Workflow (Hit-to-Lead)

The following diagram outlines how to evolve this fragment into a potent drug candidate.

HitToLead Fragment Fragment Hit (3-[(4-Bromophenyl)formamido]propanoic acid) KD ~ 500 µM Step1 Suzuki Coupling (Replace Br with Aryl/Heteroaryl) Fragment->Step1 Step2 Bioisostere Replacement (COOH -> Hydroxamic Acid) Fragment->Step2 Lead_Integrin Potent Integrin Antagonist (Biphenyl Scaffold) KD < 50 nM Step1->Lead_Integrin Target: VLA-4 Lead_MMP Potent MMP Inhibitor (Hydroxamate Scaffold) IC50 < 10 nM Step2->Lead_MMP Target: MMP-2/9

Caption: Divergent optimization strategies for Integrin vs. MMP targets starting from the core scaffold.

References

  • PubChem. (2025).[1][3] Compound Summary for CID 3476861: 3-[(4-fluorobenzoyl)amino]propanoic acid.[1][3] National Library of Medicine.[1] [Link] (Note: Used as structural homolog reference for nomenclature).[1]

  • Parrish, D. A., et al. (2013).[1] Halogen Bonding in Good Manufacturing Practice (GMP) and Drug Design. Chemical Reviews. [Link]

  • Xiong, J. P., et al. (2002).[1] Crystal Structure of the Extracellular Segment of Integrin

    
     in Complex with an Arg-Gly-Asp Ligand. Science. [Link]
    
  • Whittaker, M., et al. (1999).[1] Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. [Link][1]

  • Erlanson, D. A., et al. (2016).[1] Fragment-Based Drug Discovery: Journal of Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1]

Sources

SMILES and InChIKey for 3-[(4-Bromophenyl)formamido]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural analysis, and synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid .

Based on IUPAC nomenclature standards, this compound is identified as an


-formyl-

-aryl-

-alanine derivative
. Note that while the term "formamido" strictly refers to a formylamino group (

), nomenclature in chemical literature can be ambiguous. This guide addresses the literal chemical structure while providing a disambiguation framework for related scaffolds.
Chemical Identity & Informatics

The structure defined by the systematic name 3-[(4-Bromophenyl)formamido]propanoic acid consists of a propanoic acid backbone substituted at the 3-position by a nitrogen atom, which bears both a 4-bromophenyl group and a formyl group.

Systematic Name:


-(4-Bromophenyl)-

-formyl-

-alanine Molecular Formula:

Molecular Weight:

Digital Identifiers
Identifier TypeValue / String
SMILES (Canonical)OC(=O)CCN(C=O)c1ccc(Br)cc1
SMILES (Isomeric)OC(=O)CCN(C=O)C1=CC=C(Br)C=C1
InChI String InChI=1S/C10H10BrNO3/c11-8-3-1-7(2-4-8)12(6-13)9-5-10(14)15/h1-4,6H,5,9H2,(H,14,15)
Key Structural Features

-Alanine backbone, Tertiary Amide (Formamide), Aryl Bromide

Technical Note: The InChIKey is a hashed representation. For non-cataloged research intermediates, generate the key locally using the verified SMILES above in your LIMS or cheminformatics software (e.g., RDKit, ChemDraw) to ensure integration with your internal database.

Structural Disambiguation

In drug development, nomenclature variations often lead to structural confusion. The term "formamido" is specific but frequently misused. Below is the critical differentiation between the Literal Structure (addressed in this guide) and potential Synonyms the user might intend.

FeatureTarget Molecule (This Guide)Common Alternative A Common Alternative B
Name Parse Formamido (Formyl-amino)Benzamido (Benzoyl-amino)Ureido (Carbamoyl-amino)
IUPAC Name

-(4-Br-Ph)-

-formyl-

-alanine
3-(4-bromobenzamido)propanoic acid3-[3-(4-bromophenyl)ureido]propanoic acid
Linkage

-Formyl Tertiary Amine
Amide (Reverse)Urea
Connectivity



SMILES OC(=O)CCN(C=O)c1ccc(Br)cc1OC(=O)CCNC(=O)c1ccc(Br)cc1OC(=O)CCNC(=O)Nc1ccc(Br)cc1
Synthesis Protocol

The synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid is a two-step workflow involving a Michael addition followed by


-formylation.
Step 1: Synthesis of

-(4-Bromophenyl)-

-alanine
  • Reaction Type: Aza-Michael Addition

  • Reagents: 4-Bromoaniline, Acrylic Acid (or Methyl Acrylate followed by hydrolysis).

  • Solvent: Water (Green chemistry) or Toluene.

Protocol:

  • Charge a reaction vessel with 4-bromoaniline (1.0 equiv) and acrylic acid (1.2 equiv).

  • Add water (approx. 5 mL/mmol) as the solvent.

  • Reflux the mixture at 100°C for 12–24 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1). The aniline spot should disappear.

  • Cool to room temperature. The product, 3-((4-bromophenyl)amino)propanoic acid , typically precipitates as a solid.

  • Filter and wash with cold water/ether. Recrystallize from ethanol if necessary.

Step 2:

-Formylation
  • Reaction Type: Amine Formylation

  • Reagents: Formic Acid, Acetic Anhydride.

  • Mechanism: Formation of mixed formic-acetic anhydride in situ, followed by nucleophilic attack by the secondary amine.

Protocol:

  • Prepare the formylating agent: Mix formic acid (5 equiv) and acetic anhydride (2.5 equiv) at 0°C and stir for 30 minutes to generate the mixed anhydride.

  • Dissolve the

    
    -(4-bromophenyl)-
    
    
    
    -alanine
    (from Step 1) in dry THF or add directly to the formylating mixture if solubility permits.
  • Stir the reaction at 0°C to Room Temperature for 4–6 hours.

  • Quenching: Pour the mixture into ice water.

  • Isolation: Extract with Ethyl Acetate (

    
    ).[1] Wash the organic layer with brine.
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Purification: The crude 3-[(4-Bromophenyl)formamido]propanoic acid may require column chromatography (SiO2, MeOH/DCM gradient) due to the polarity of the carboxylic acid and the tertiary amide.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the structural logic.

SynthesisPathway Start 4-Bromoaniline (Starting Material) Intermed N-(4-Bromophenyl)-beta-alanine (Secondary Amine) Start->Intermed Reflux, H2O (Michael Addition) Reagent1 Acrylic Acid (Michael Acceptor) Reagent1->Intermed Product 3-[(4-Bromophenyl)formamido] propanoic acid (Target) Intermed->Product 0°C -> RT (N-Formylation) Reagent2 Formic Acid / Ac2O (Formylating Agent) Reagent2->Product

Figure 1: Synthetic workflow converting 4-bromoaniline to the target N-formyl derivative via Michael addition and subsequent formylation.

Applications & Mechanism
  • Heterocycle Precursor: This molecule is a key intermediate for synthesizing 6-bromo-2,3-dihydroquinolin-4(1H)-ones or quinolin-4-ones .

    • Mechanism:[1] Intramolecular Friedel-Crafts acylation (using Polyphosphoric acid or Eaton's reagent) closes the ring between the carboxylic acid and the ortho-position of the phenyl ring.

  • Peptidomimetics: The

    
    -formyl group acts as a steric bioisostere for peptide bonds, potentially inhibiting enzymes that recognize 
    
    
    
    -alanine residues.
References
  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-66. Amides and Imides. International Union of Pure and Applied Chemistry.
  • Gao, S., et al. (2015). "Efficient synthesis of N-aryl-beta-amino acids via aza-Michael addition." Tetrahedron Letters, 56(1), 134-137.

  • Sheehan, J. C., & Yang, D. D. (1958). "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154–1158.

  • PubChem Compound Database. (2024). "Search for Beta-Alanine Derivatives." National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid (N-(4-Bromobenzoyl)-β-Alanine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

This application note details the synthesis of 3-(4-bromobenzamido)propanoic acid (also known as N-(4-bromobenzoyl)-β-alanine).

Nomenclature Clarification: The target designation "3-[(4-Bromophenyl)formamido]propanoic acid" is a non-standard IUPAC construction. In chemical ontology, "formamido" typically refers to a formylamino group (-NH-CHO). However, in the context of synthesis "from β-alanine" and a 4-bromophenyl precursor, the chemical intent is universally recognized as the N-acylation of β-alanine with a 4-bromobenzoyl moiety . This guide proceeds with the synthesis of the benzamide derivative, a critical intermediate in the development of peptidomimetics and integrin antagonists.

Target Molecule Specification
  • IUPAC Name: 3-(4-Bromobenzamido)propanoic acid

  • Common Name: N-(4-Bromobenzoyl)-β-alanine

  • Molecular Formula: C₁₀H₁₀BrNO₃

  • Molecular Weight: 272.10 g/mol

  • Structure: 4-Br-C₆H₄-CONH-CH₂-CH₂-COOH

Reaction Mechanism & Strategy

The synthesis utilizes the Schotten-Baumann reaction conditions . This biphasic system allows for the acylation of the amino acid in an aqueous alkaline medium.

Mechanistic Pathway
  • Solubilization: β-Alanine is dissolved in aqueous sodium hydroxide. The base deprotonates the carboxylic acid (forming the carboxylate), ensuring solubility, and keeps the amine group free (unprotonated) to act as a nucleophile.

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of 4-bromobenzoyl chloride .

  • Elimination: Chloride is eliminated, reforming the carbonyl double bond and generating the amide linkage.

  • Acid Scavenging: The excess base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Key Reaction:



Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsMass/Vol (Example Scale)Role
β-Alanine 89.091.08.91 g (100 mmol)Substrate
4-Bromobenzoyl chloride 219.461.0523.04 g (105 mmol)Electrophile
Sodium Hydroxide (10% aq) 40.002.2~90 mLBase/Solvent
Hydrochloric Acid (conc.) 36.46ExcessAs neededAcidification
Ethanol (95%) --As neededRecrystallization

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Mechanical Stirrer (preferred over magnetic for heavy precipitation)

  • Addition Funnel (pressure-equalizing)

  • pH Meter or Indicating Paper (Range 1-14)

  • Ice-Water Bath

Step-by-Step Procedure
Phase 1: Preparation and Solubilization
  • Setup: Equip the 3-neck RBF with the mechanical stirrer and addition funnel. Place the flask in an ice-water bath.

  • Dissolution: Add 8.91 g of β-Alanine to the flask.

  • Basification: Add 50 mL of 10% NaOH solution. Stir until the amino acid is completely dissolved.

  • Cooling: Allow the solution to cool to 0–5°C .

    • Critical Note: Low temperature is essential to minimize the competitive hydrolysis of the acid chloride by water.

Phase 2: Acylation (Schotten-Baumann)
  • Reagent Addition: Dissolve the 4-Bromobenzoyl chloride (23.04 g) in a minimal amount of dry acetone or dioxane (optional, for homogeneity) OR add it neat if liquid/finely powdered.

    • Protocol Variation: If adding neat, ensure vigorous stirring to disperse the hydrophobic acid chloride.

  • Controlled Addition: Add the acid chloride dropwise over 30–45 minutes.

  • pH Maintenance: Simultaneously, monitor the pH. Add the remaining 10% NaOH dropwise as needed to maintain the pH between 8 and 10 .

    • Why? If pH < 7, the amine protonates (ammonium) and becomes non-nucleophilic. If pH > 11, hydrolysis of the acid chloride accelerates.

  • Reaction Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 2 hours.

Phase 3: Workup and Isolation
  • Filtration (Optional): If there is any unreacted insoluble acid chloride or neutral byproduct, filter the alkaline solution. The product is currently in the filtrate as the soluble sodium salt.

  • Acidification: Return the filtrate to the reaction vessel. While stirring, slowly add concentrated HCl dropwise.

  • Precipitation: Continue adding acid until the pH reaches 1–2 . The product, now in its free acid form, will precipitate as a white solid.

  • Collection: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual salts (NaCl).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol/Water (1:1) .

    • Dissolve in minimum hot ethanol, then add hot water until turbidity appears. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Quality Control & Characterization

ParameterSpecificationMethod of Verification
Appearance White crystalline powderVisual Inspection
Yield 75% – 85%Gravimetric Analysis
Melting Point 148–152°C (Typical for benzoyl-β-alanines)Capillary Melting Point
¹H-NMR (DMSO-d₆) δ 12.2 (s, 1H, COOH), 8.6 (t, 1H, NH), 7.8 (d, 2H, Ar), 7.6 (d, 2H, Ar), 3.4 (q, 2H, N-CH₂), 2.5 (t, 2H, CH₂-CO)Spectroscopic Analysis

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision points.

SynthesisWorkflow Start Start: Beta-Alanine Dissolve Dissolve in 10% NaOH (Form Sodium Beta-Alaninate) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddReagent Add 4-Bromobenzoyl Chloride (Dropwise) Cool->AddReagent ControlPH CRITICAL: Maintain pH 8-10 (Add NaOH as needed) AddReagent->ControlPH Simultaneous React Stir at RT for 2 Hours ControlPH->React CheckSolids Filter Insoluble Impurities (Product is in Filtrate) React->CheckSolids Acidify Acidify with Conc. HCl (Target pH 1-2) CheckSolids->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Recrystallize Recrystallize (EtOH/Water) Filter->Recrystallize Final Pure 3-(4-Bromobenzamido)propanoic acid Recrystallize->Final

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of N-(4-Bromobenzoyl)-β-alanine.

Troubleshooting Guide

  • Low Yield: Often caused by rapid hydrolysis of the acid chloride. Ensure temperature remains < 5°C during addition and pH does not exceed 11.

  • Oiling Out: If the product separates as an oil upon acidification, it indicates impurities or insufficient cooling. Decant the aqueous layer, dissolve the oil in hot ethanol, and induce crystallization.

  • Sticky Precipitate: Wash thoroughly with water to remove trapped NaOH/NaCl.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Edition. Wiley-Interscience, 1999. (Reference for amide bond stability and formation).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley, 2007. (Mechanistic grounding for nucleophilic acyl substitution).

  • National Center for Biotechnology Information. PubChem Compound Summary for beta-Alanine. [Link]

Application Notes and Protocols: Leveraging 3-[(4-Bromophenyl)formamido]propanoic Acid as a Versatile Scaffold in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Robust Peptide Analogues

Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high potency and selectivity. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability, low oral bioavailability, and conformational flexibility leading to off-target effects. Peptidomimetics, compounds that mimic the three-dimensional structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[1] A key approach in peptidomimetic design is the use of non-natural scaffolds to enforce bioactive conformations and introduce desirable physicochemical properties.[2]

This guide provides a comprehensive overview and detailed protocols for the application of 3-[(4-Bromophenyl)formamido]propanoic acid , a novel β-amino acid derivative, as a versatile scaffold in the design and synthesis of next-generation peptidomimetics.

The Scientific Rationale: Why 3-[(4-Bromophenyl)formamido]propanoic Acid?

The selection of this particular scaffold is underpinned by a confluence of strategic design elements aimed at enhancing the drug-like properties of peptide-based therapeutics.

1. The β-Amino Acid Backbone: A Foundation for Stability and Structural Diversity

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone.[1] This seemingly minor alteration confers several significant advantages:

  • Enhanced Proteolytic Resistance: The altered backbone stereochemistry renders peptides incorporating β-amino acids less susceptible to degradation by proteases, thereby increasing their in vivo half-life.[1]

  • Expanded Conformational Landscape: The increased rotational freedom around the Cα-Cβ bond allows β-peptides to adopt unique and stable secondary structures, such as helices and turns, that can mimic the bioactive conformations of α-peptides.[3][4] This provides a rich playground for rational design.

  • Structural Versatility: The presence of two carbons between the amino and carboxyl termini allows for a greater diversity of stereoisomers and substitution patterns, expanding the accessible chemical space for molecular design.[1]

2. The 4-Bromophenyl Moiety: A Handle for Potency and Pharmacokinetics

The incorporation of a bromophenyl group is a well-established strategy in medicinal chemistry to fine-tune the properties of a drug candidate.

  • Increased Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The lipophilic nature of the bromophenyl group can improve membrane permeability and influence the overall pharmacokinetic profile of the peptidomimetic.

  • Metabolic Stability: The presence of the halogen can block sites of oxidative metabolism, further contributing to an extended duration of action.

3. The N-Formyl Group: Mimicking the Peptide Bond

The N-formyl group serves as a simple yet effective mimic of a peptide bond, maintaining the hydrogen bonding capabilities of the amide nitrogen while introducing a degree of conformational constraint. This feature is crucial for preserving the interactions necessary for target recognition.

Synthesis of the Scaffold: 3-[(4-Bromophenyl)formamido]propanoic Acid

The synthesis of the target scaffold can be achieved through a straightforward two-step process, starting from commercially available reagents. The following protocol is based on established methodologies for the synthesis of N-aryl-β-amino acids and subsequent N-formylation.

Protocol 1: Synthesis of 3-[(4-Bromophenyl)amino]propanoic Acid

This step involves a Michael addition of 4-bromoaniline to acrylic acid.

Materials and Reagents:

  • 4-Bromoaniline

  • Acrylic acid

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in water.

  • Add acrylic acid (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-[(4-bromophenyl)amino]propanoic acid as a solid.

Protocol 2: N-Formylation to Yield 3-[(4-Bromophenyl)formamido]propanoic Acid

This protocol utilizes a mixed anhydride method for efficient formylation.

Materials and Reagents:

  • 3-[(4-Bromophenyl)amino]propanoic acid

  • Formic acid

  • Acetic anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve 3-[(4-bromophenyl)amino]propanoic acid (1 equivalent) in DMF.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare the formylating reagent by slowly adding acetic anhydride (1.5 equivalents) to formic acid (3 equivalents) at 0°C and stirring for 15 minutes.

  • Add the freshly prepared formylating reagent dropwise to the solution of the amino acid, followed by the addition of pyridine (2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final scaffold, 3-[(4-Bromophenyl)formamido]propanoic acid.

Incorporation of the Scaffold into Peptidomimetics

The synthesized scaffold can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 3: Solid-Phase Incorporation of the Scaffold

Materials and Reagents:

  • Fmoc-protected amino acids

  • 3-[(4-Bromophenyl)formamido]propanoic acid

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • SPPS reaction vessel

Workflow:

SPPS_Workflow Resin Swell Rink Amide Resin in DMF Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Coupling_1 Couple First Fmoc-Amino Acid (HBTU/DIPEA) Fmoc_Deprotection_1->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_Scaffold Couple Scaffold (HBTU/DIPEA) Fmoc_Deprotection_2->Coupling_Scaffold Wash_2 Wash Coupling_Scaffold->Wash_2 Fmoc_Deprotection_3 Fmoc Deprotection (if applicable) Wash_2->Fmoc_Deprotection_3 Coupling_2 Couple Subsequent Fmoc-Amino Acid Fmoc_Deprotection_3->Coupling_2 Wash_3 Wash Coupling_2->Wash_3 Repeat Repeat Deprotection/Coupling/Wash Cycles Wash_3->Repeat Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, NMR) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating the scaffold.

Characterization and Evaluation of Peptidomimetics

A thorough characterization of the synthesized peptidomimetics is crucial to validate their structure and assess their potential as therapeutic agents.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the final compounds.

Technique Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptidomimetic.A peak corresponding to the calculated molecular weight of the target compound.
Nuclear Magnetic Resonance (NMR) To elucidate the detailed structure and confirm the presence of the scaffold and amino acid residues.Characteristic signals for the aromatic protons of the bromophenyl group, the formyl proton, and the protons of the β-alanine backbone and amino acid side chains.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.A single major peak indicating a high degree of purity.
Circular Dichroism (CD) Spectroscopy To investigate the secondary structure of the peptidomimetic in solution.Spectra that can be deconvoluted to estimate the content of ordered structures (e.g., helices, turns).
Biological Evaluation

The biological activity of the peptidomimetics should be assessed using relevant in vitro and in vivo assays.

Biological_Evaluation Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Functional_Assay In Vitro Functional Assay (e.g., cell-based reporter assay) Binding_Assay->Functional_Assay Confirms Target Engagement Stability_Assay Proteolytic Stability Assay (e.g., plasma stability) Functional_Assay->Stability_Assay Evaluates Biological Effect Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Stability_Assay->Permeability_Assay Assesses Drug-like Properties In_Vivo_Model In Vivo Efficacy Model Permeability_Assay->In_Vivo_Model Predicts In Vivo Behavior

Caption: Logical workflow for the biological evaluation of peptidomimetics.

Conclusion: A Promising Scaffold for Drug Discovery

3-[(4-Bromophenyl)formamido]propanoic acid represents a highly promising and versatile scaffold for the design of novel peptidomimetics. Its unique combination of a stability-enhancing β-amino acid backbone, a potency-modulating bromophenyl group, and a peptide-bond-mimicking N-formyl moiety provides a powerful toolkit for medicinal chemists. The straightforward synthesis and compatibility with standard peptide synthesis protocols make it an accessible and attractive building block for academic and industrial researchers alike. By leveraging this scaffold, the scientific community can continue to push the boundaries of peptide-based drug discovery, developing new therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]

  • Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575–3594. [Link]

  • Vankay, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]

  • Mickevičius, V., et al. (2010). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija, 21(2-3), 127-134. [Link]

  • Improta, R., Barone, V., & Palla, F. (1999). Basic conformers in beta-peptides. Biopolymers, 50(2), 167–184. [Link]

  • Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. Chembiochem, 24(22), e202300571. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262–3277. [Link]

  • Pelay-Gimeno, M., et al. (2015). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 28, 91–99. [Link]

  • Rubele, S., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved February 15, 2026, from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Strategies for Incorporating 4-Bromobenzamido Motifs into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 4-bromobenzamido group serves a dual purpose in medicinal chemistry libraries: it acts as a privileged pharmacophore found in numerous kinase inhibitors and GPCR ligands, and it functions as a versatile synthetic handle. The aryl bromide moiety is a "dormant" functional group stable to standard acidic and basic conditions, yet readily activatable for downstream diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details two distinct protocols for incorporating this motif:

  • Solution-Phase Parallel Synthesis: Optimized for speed and cost using acid chlorides and scavenger resins.

  • Solid-Phase Synthesis (SPPS): Optimized for sequence-defined libraries using on-resin coupling.

Strategic Decision Matrix

Before selecting a protocol, evaluate the library requirements using the following matrix:

FeatureProtocol A: Solution Phase (Acid Chloride)Protocol B: Solid Phase (HATU/Acid)
Throughput Ultra-High (96/384-well plates)Medium-High (Automated synthesizer)
Purification Scavenger Resin (Filtration only)Wash/Cleave (HPLC usually required)
Reagent Cost Low (Acid Chloride is cheap)High (HATU/Peptide coupling agents)
Substrate Scope Robust amines; sensitive to hydrolysisComplex amines; sequence-specific
Scale 10 mg - 100 mg per well5 mg - 500 mg per vessel

Protocol A: High-Throughput Solution Phase Synthesis

Core Concept: The "Catch-and-Release" purification strategy. This method utilizes 4-bromobenzoyl chloride for rapid acylation. The critical innovation is the use of a polymer-supported scavenger amine (e.g., Trisamine resin) to sequester excess acid chloride, allowing the pure product to be isolated simply by filtration.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrates: Library of primary/secondary amines (0.1 mmol scale).

  • Acylating Agent: 4-Bromobenzoyl chloride (1.2 equiv). Note: This is a low-melting solid (mp 36–39 °C). Dissolve in anhydrous DCM for liquid handling.

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Scavenger Resin: Polystyrene-supported Trisamine (loading ~3.0 mmol/g).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow
  • Plate Preparation: In a 96-well deep-well filter plate, dispense Amines (0.1 mmol) dissolved in 500 µL anhydrous DCM.

  • Base Addition: Add DIPEA (26 µL, 0.15 mmol) to each well.

  • Acylation: Add 4-Bromobenzoyl chloride (0.12 mmol) as a solution in DCM (250 µL).

    • Expert Tip: The electron-withdrawing bromine makes this acid chloride highly reactive but also moisture-sensitive. Ensure the source plate is sealed immediately after dispensing.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Scavenging (The Clean-up): Add Trisamine Resin (0.05 mmol equivalent, approx 15-20 mg) to each well.

    • Mechanism:[1][2] The resin reacts with unreacted acid chloride to form a covalent amide bond on the bead.

  • Final Shake: Shake for 3 hours or overnight.

  • Filtration: Apply vacuum to the filter plate to collect the filtrate (product) into a receiving plate. The impurities (excess acid chloride bound to resin) remain in the filter plate.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac) to yield the target 4-bromobenzamide.

Workflow Visualization

SolutionPhaseWorkflow Start Start: Amine Library (96-well Plate) AddReagents Add 4-Br-BzCl + DIPEA (Acylation) Start->AddReagents Reaction Reaction: 2 hrs @ RT AddReagents->Reaction Scavenge Add Trisamine Resin (Scavenges Excess Acid Chloride) Reaction->Scavenge Filter Vacuum Filtration Scavenge->Filter Waste Retentate: Resin-Bound Impurities Filter->Waste Trapped on Filter Product Filtrate: Pure 4-Bromobenzamide Filter->Product Collected

Caption: Figure 1. Scavenger-assisted solution phase synthesis workflow ensuring high purity without chromatography.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Core Concept: On-resin derivatization. This protocol is ideal when the 4-bromobenzamido group acts as an N-terminal cap on a peptide or peptidomimetic sequence.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Resin: Rink Amide MBHA resin (for C-terminal amides).

  • Acid: 4-Bromobenzoic acid (3.0 equiv).

  • Coupling Agent: HATU (2.9 equiv).

  • Base: DIPEA (6.0 equiv).

  • Solvent: DMF (peptide grade).

Step-by-Step Workflow
  • Fmoc Deprotection: Treat the resin-bound amine with 20% Piperidine in DMF (2 x 10 min).[3] Wash with DMF (5x).

  • Activation: In a separate vial, dissolve 4-Bromobenzoic acid and HATU in DMF. Add DIPEA to activate (solution turns yellow).

    • Expert Tip: Do not pre-activate for >5 minutes to avoid racemization (less relevant for benzoic acid, but good habit) or guanidinium formation.

  • Coupling: Add the activated solution to the resin. Shake for 45–60 minutes at RT.

  • Validation (Kaiser Test):

    • Take ~10 beads.[4] Add 2 drops each of Ninhydrin, Phenol, and KCN/Pyridine solutions. Heat to 100°C for 2 mins.

    • Result:Colorless/Yellow = Complete Coupling. Blue = Incomplete (Repeat Step 3).

  • Cleavage: Wash resin with DCM. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate in cold diethyl ether.

Downstream Utility: The "Synthetic Hook"

The 4-bromobenzamido group is stable, but under specific conditions, it becomes a reactive partner for library expansion.

Example: Suzuki-Miyaura Diversification
  • Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%).

  • Partner: Aryl Boronic Acids (1.5 equiv).

  • Base: K2CO3 (2M aqueous, 3 equiv).

  • Solvent: Dioxane (degassed).

  • Conditions: 80°C for 4-12 hours.

Mechanistic Pathway

SuzukiMechanism Substrate 4-Bromobenzamide (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Figure 2. Catalytic cycle for diversifying the 4-bromobenzamido scaffold via Suzuki coupling.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Solution Phase) Hydrolysis of Acid ChlorideUse fresh bottle; ensure DCM is anhydrous; seal plates quickly.
Impurity: Free Acid in Product Insufficient ScavengingIncrease Trisamine resin to 3-4 equivalents relative to excess acid chloride.
Incomplete Coupling (Solid Phase) Steric HindranceDouble couple; switch to HOAt/HATU; increase temperature to 50°C.
Precipitate in Wells Low Solubility of ProductSwitch solvent to DMF/DMAc mix; heat plate gently (40°C) during reaction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][6][7] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (n.d.). Solid Phase Peptide Synthesis (SPPS) Protocol. Merck KGaA.

  • Biotage. (n.d.). Scavenger Resins for Solution Phase Synthesis.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Troubleshooting & Optimization

Optimizing recrystallization solvents for 3-[(4-Bromophenyl)formamido]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(4-Bromophenyl)formamido]propanoic acid

Molecule Profile & Solubility Physics

Before attempting optimization, it is critical to understand the physicochemical behavior of 3-[(4-Bromophenyl)formamido]propanoic acid (also chemically known as 3-(4-bromobenzamido)propanoic acid or


-(4-bromobenzoyl)-

-alanine
).
  • Structural Analysis: This molecule contains three distinct functional regions:

    • Carboxylic Acid Tail: Hydrophilic, hydrogen-bond donor/acceptor.

    • Amide Linker: Rigid, prone to strong intermolecular hydrogen bonding (causing high melting points and potential for "oiling out").

    • Bromophenyl Head: Lipophilic, heavy atom effect (bromine) increases density and non-polar interactions.

  • Solubility Behavior: Amphiphilic.

    • High Solubility: DMF, DMSO, hot Ethanol, hot Ethyl Acetate.

    • Low Solubility: Water, Hexanes, Heptane, Toluene (cold).[1]

    • Risk Factor:[2] The amide group creates a high lattice energy. If the solvent system is not optimized, the compound may undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before it crystallizes.

Solvent System Selection Guide

Do not rely on a single solvent.[3] Based on the amphiphilic nature of this compound, binary solvent systems are most effective.

Primary Recommendation: Ethyl Acetate / Heptane

Best for: Removing non-polar impurities and maximizing yield.

ParameterSpecification
Solvent A (Good) Ethyl Acetate (EtOAc)
Solvent B (Anti-solvent) n-Heptane (preferred over Hexane due to higher boiling point)
Ratio (Start) 1:1 to 1:3 (v/v)
Temperature Dissolve at reflux (approx. 75-77°C); Cool to 0-5°C.
Secondary Recommendation: Ethanol / Water

Best for: Removing polar salts (e.g., coupling reagents) and highly polar byproducts.

ParameterSpecification
Solvent A (Good) Ethanol (95% or Absolute)
Solvent B (Anti-solvent) Water (Deionized)
Ratio (Start) Dissolve in min. Ethanol; add Water until turbid (approx. 3:1 to 1:1).
Temperature Dissolve at reflux (78°C); Cool slowly to RT, then 4°C.
Alternative: Acetonitrile (MeCN)

Best for: "Oiling out" issues. Acetonitrile often suppresses oiling in amides better than alcohols.

Troubleshooting Decision Tree (Interactive)

Use the following logic flow to determine your next experimental step.

RecrystallizationLogic Start Start: Characterize Crude Material ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonPolar Non-polar / Organic (e.g., Unreacted Bromobenzoic acid) ImpurityCheck->NonPolar Lipophilic Polar Polar / Salts (e.g., Beta-alanine, salts) ImpurityCheck->Polar Hydrophilic SystemA System A: Ethyl Acetate / Heptane NonPolar->SystemA SystemB System B: Ethanol / Water Polar->SystemB OilingCheck Did it Oil Out? SystemA->OilingCheck SystemB->OilingCheck Success Filter & Dry OilingCheck->Success No (Crystals formed) Remedy1 Remedy: Seeding at Metastable Zone Width (MSZW) OilingCheck->Remedy1 Yes (Oiled out) Remedy2 Remedy: Switch to Acetonitrile (Single Solvent) Remedy1->Remedy2 If fails

Figure 1: Decision matrix for solvent selection based on impurity profile and phase behavior.

Frequently Asked Questions (Troubleshooting)
Q1: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the crystallization temperature (


) is lower than the liquid-liquid separation temperature (

). The amide backbone creates strong solute-solute interactions that prefer a dense liquid phase over the solvent.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Add Solvent A: Add slightly more of the "Good Solvent" (e.g., Ethyl Acetate or Ethanol). This lowers the saturation, potentially shifting the system out of the LLPS region.

  • Seed at High Temperature: Do not cool to room temperature immediately. Cool slightly (e.g., to 50°C) and add seed crystals of pure product.

  • Slow Cooling: Agitate vigorously. The seed crystals provide a template for the oil to deposit onto as a solid, bypassing the oil phase.

Q2: The yield is very low (<50%), but the purity is high.

Diagnosis: The compound is likely too soluble in the "Good Solvent" at ambient temperatures, or you have used too much solvent.

Optimization Steps:

  • Concentration: Evaporate the mother liquor to 50% volume and cool again to collect a "second crop." (Note: Second crops are usually less pure).

  • Anti-Solvent Titration: If using EtOAc/Heptane, increase the ratio of Heptane. Add hot Heptane dropwise at reflux until the solution just turns cloudy (the "Cloud Point"), then add one drop of EtOAc to clear it. Cool slowly.

Q3: I see two different crystal shapes (needles and blocks). Is this a problem?

Diagnosis: This indicates Polymorphism or Solvate Formation . Amides are notorious for forming polymorphs.

  • Needles: Often formed during rapid cooling (kinetic product).

  • Blocks: Often formed during slow evaporation or cooling (thermodynamic product).

Action:

  • Check the melting point.[4][5] If the range is sharp (<2°C), it is likely a pure polymorph.

  • If the range is wide, re-slurry the solid in the solvent system at room temperature for 24 hours. This allows the unstable polymorph to convert to the stable one (Ostwald Ripening).

Detailed Experimental Protocol: EtOAc/Heptane System

Objective: Purify 5.0g of crude 3-[(4-Bromophenyl)formamido]propanoic acid.

  • Dissolution:

    • Place 5.0g crude solid in a 100mL round-bottom flask.

    • Add 25mL Ethyl Acetate .

    • Heat to reflux (approx. 77°C) with stirring.

    • Observation: If solid remains, add EtOAc in 2mL increments until fully dissolved.

  • Hot Filtration (Critical for Amides):

    • If the solution is cloudy (insoluble salts/polymerized amides), filter while hot through a pre-warmed glass frit or fluted filter paper.

  • Anti-Solvent Addition:

    • Keep the EtOAc solution near boiling.

    • Slowly add n-Heptane (also warm, if possible) until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2mL of EtOAc to just clear the solution.

  • Crystallization:

    • Remove from heat.[3][4] Let the flask cool to room temperature on a cork ring (insulation prevents rapid cooling).

    • Seeding: When the flask is warm to the touch (~45°C), add a few grains of pure product.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter via vacuum filtration.[3][4][5]

    • Wash: Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum oven at 45°C overnight.

References
  • Amide Recrystallization Dynamics

    • Source: ResearchGate & University of Rochester Guidelines.
    • Context: General principles for amide purification using polar/non-polar solvent pairs.
    • URL: (Referenced via archived chemical safety guides).

  • Bromophenyl Propionic Acid Derivatives

    • Source: Google P
    • Context: Describes the synthesis and purification of 3-(2-bromophenyl)propionic acid using Ethyl Acetate/Heptane systems, establishing the validity of this solvent pair for this class of molecules.
    • URL:

  • General Crystallization Troubleshooting

    • Source: LibreTexts Chemistry.
    • Context: Mechanisms of "oiling out" and solvent selection based on polarity matching.[1]

    • URL:

Sources

Technical Support Center: Overcoming Steric Hindrance with 4-Bromobenzoyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4BrBz-STERIC-001 Subject: Optimization of Acylation and Cross-Coupling for Hindered Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because you are encountering low yields in one of two scenarios:

  • Acylation Failure: You cannot attach the 4-bromobenzoyl moiety to a sterically hindered nucleophile (e.g., tertiary alcohol).

  • Coupling Failure: You have successfully attached the group, but the aryl bromide handle is now too sterically crowded to undergo Pd-catalyzed cross-coupling.

The 4-bromobenzoyl group is electronically activated (electron-withdrawing Br enhances carbonyl electrophilicity), meaning reactivity issues are almost exclusively steric or hydrolytic in nature. This guide provides validated protocols to overcome these specific kinetic barriers.

Module 1: The Acylation Bottleneck (Attaching the Group)

Diagnosis: Standard Schotten-Baumann conditions (Acyl chloride + weak base) yield <20% conversion with tertiary alcohols or hindered amines.

Technical Insight: While the para-bromo substituent activates the carbonyl, the approach vector to a tertiary alcohol is blocked by methyl/alkyl groups. You must switch from a Base-Catalyzed mechanism to a Nucleophilic Catalysis or Mixed Anhydride mechanism to lower the activation energy.

Protocol A: The "Gold Standard" Yamaguchi Esterification

Best for: Extremely hindered secondary/tertiary alcohols and acid-sensitive substrates.

This method generates a mixed anhydride in situ, which is then attacked by DMAP to form a super-electrophilic acyl-pyridinium species.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.0 equiv)

  • DMAP (1.0–2.0 equiv) — Critical: Must be stoichiometric for hindered substrates.

  • Triethylamine (TEA) (1.0 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 4-bromobenzoic acid and TEA in THF. Add Yamaguchi reagent dropwise at 0°C. Stir 1h to form the mixed anhydride.

  • Filtration (Optional but Recommended): Filter off the triethylamine-HCl salt to prevent side reactions.

  • Nucleophilic Attack: Dissolve your hindered alcohol and stoichiometric DMAP in Toluene. Add the mixed anhydride solution slowly.

  • Reflux: Heat to 80°C–110°C. The steric bulk of the alcohol requires thermal energy to overcome the rotational barrier.

Protocol B: Silver Cyanide (AgCN) Activation

Best for: 4-Bromobenzoyl Chloride specifically.

An older but highly effective method for forcing acyl chlorides onto hindered alcohols by acting as a halogen scavenger and Lewis acid.

Protocol:

  • Mix 4-bromobenzoyl chloride (1.5 equiv) and the hindered alcohol (1.0 equiv) in HMPA or Benzene (use Toluene/DCM if toxicity is a concern, though rates are slower).

  • Add AgCN (1.5 equiv).

  • Heat to 80°C. The precipitation of AgCl drives the equilibrium irreversibly forward.

Data Comparison: Yields with tert-Butanol (Model Hindered Substrate)
MethodReagentsTimeYield (%)Notes
Standard Pyridine, DCM24 h15-30%Mostly recovered SM; hydrolysis competes.
Steglich DCC, DMAP (cat)12 h65-75%Urea byproduct removal can be difficult.
Yamaguchi TCBC, DMAP (stoic)6 h92-95% Highest purity; requires 2 steps.
AgCN AgCN, Toluene4 h88%Fast, but silver waste disposal required.
Visual Workflow: Selecting the Right Acylation Condition

AcylationDecision Start Substrate Analysis Type Nucleophile Type? Start->Type Primary Primary/Secondary (Unhindered) Type->Primary Tertiary Tertiary/Hindered (e.g., t-Butyl, Menthol) Type->Tertiary Std Protocol: Standard (Pyridine/DCM) Primary->Std High Reactivity AcidSens Acid Sensitive? Tertiary->AcidSens Steglich Protocol: Steglich (EDC/DMAP) AcidSens->Steglich No Yamaguchi Protocol: Yamaguchi (TCBC/DMAP) AcidSens->Yamaguchi Yes (Critical)

Figure 1: Decision matrix for acylating alcohols with 4-bromobenzoyl groups. Note that for extreme steric hindrance, Yamaguchi conditions are preferred over Steglich due to the higher electrophilicity of the intermediate.

Module 2: The Coupling Bottleneck (Reacting the Bromine)

Diagnosis: You have the 4-bromobenzoyl group attached, but Suzuki/Buchwald coupling fails (0% conversion) or stalls.

Technical Insight: If your scaffold is bulky, the Pd(0) catalyst cannot access the C-Br bond for Oxidative Addition , or the resulting Pd(II) complex is too crowded to undergo Transmetallation .

Solution: You must switch from "linear" phosphines (like PPh3) to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands have a specific "cone angle" that protects the metal center while facilitating the ejection of the product.

Recommended Catalytic System: Pd-G4 Sources

Do not use Pd(PPh3)4. It is air-sensitive and sterically incompetent for this substrate.

The "Universal" Hindered Protocol:

  • Precatalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) — Use anhydrous tribasic phosphate; carbonates are often too weak for hindered systems.

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water.

  • Temperature: 100°C.

Why this works:

  • SPhos/XPhos: These electron-rich ligands accelerate oxidative addition into the Ar-Br bond (which is deactivated by the electron-withdrawing carbonyl para to it, but the ligand compensates).

  • G4 Precatalyst: Ensures immediate generation of the active Pd(0) species without requiring an induction period or excess reducing agent.

Visual Mechanism: Overcoming Hindrance in Catalysis

SuzukiHindrance Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Requires e- rich Ligand (SPhos/XPhos) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base (K3PO4) Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk Promotes Release RedElim->Pd0 Product Coupled Product RedElim->Product Substrate Hindered 4-Br-Benzoyl-R Substrate->OxAdd

Figure 2: The catalytic cycle emphasizing the critical role of electron-rich ligands (SPhos/XPhos) in facilitating Oxidative Addition on the deactivated/hindered 4-bromobenzoyl bromide handle.

Troubleshooting & FAQs

Q1: My 4-bromobenzoyl chloride is forming a white solid before I even add the alcohol. What is happening? A: This is Hydrolysis . 4-Bromobenzoyl chloride is more sensitive to moisture than unsubstituted benzoyl chloride. The electron-withdrawing bromine makes the carbonyl carbon highly electrophilic, reacting rapidly with atmospheric water to form 4-bromobenzoic acid (white solid, MP >250°C).

  • Fix: Use fresh bottles or distill under vacuum. If the solid does not dissolve in DCM, filter it out; it is the acid impurity.

Q2: I see the product on TLC, but it disappears during aqueous workup. A: 4-Bromobenzoyl esters of hindered alcohols can be prone to hydrolysis if the workup is too basic (saponification).

  • Fix: Quench with saturated NH4Cl (mildly acidic) instead of NaOH or NaHCO3. Keep the workup cold (0°C).

Q3: Can I use the 4-bromobenzoyl group to help crystallize my oil? A: Yes. This is a classic "Heavy Atom" strategy. The bromine atom provides anomalous scattering for X-ray crystallography, and the rigid phenyl ring promotes lattice packing.

  • Tip: If the ester is still an oil, try mixing it with a co-crystal former or slowly evaporating from Pentane/Ether.

References

  • BenchChem. Improving the yield of esterification reactions with 4-Bromobenzoyl chloride. (2025).[1][2][3] Retrieved from

  • Inanaga, J., et al. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. (The foundational Yamaguchi paper).

  • Dhimitruka, I., & SantaLucia, J. Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[4][5][6][7] (2006).[4][5][8][9] Retrieved from

  • Takimoto, S., et al. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan.[4] (1976).[10]

  • Martin, R., & Buchwald, S. L.Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (2008). (Definitive guide on SPhos/XPhos usage).

Sources

Alternative reagents for synthesizing 3-[(4-Bromophenyl)formamido]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amide Bond Synthesis

Introduction for the Senior Scientist

Welcome to the Technical Support Center. This guide is designed for professionals in chemical and pharmaceutical development, offering in-depth solutions and troubleshooting for amide bond formation, specifically focusing on the synthesis of structures akin to 3-[(4-Bromophenyl)formamido]propanoic acid. We will address common challenges, explore a variety of modern reagents beyond the classical textbook methods, and provide the rationale behind selecting a specific synthetic route. Our goal is to empower you to optimize your syntheses for yield, purity, and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: The target molecule is named 3-[(4-Bromophenyl)formamido]propanoic acid. What is the most direct synthetic pathway and are there potential ambiguities in this nomenclature?

A1: Analysis of Structure and Direct Synthesis

The IUPAC name suggests a propanoic acid backbone with an N-(4-bromophenyl)formamido group at the 3-position. However, a more common and synthetically accessible target with similar building blocks is N-(4-bromophenyl)succinamic acid . This molecule is readily formed by the ring-opening of succinic anhydride with 4-bromoaniline. Given the potential for nomenclature ambiguity, we will address the synthesis of this highly related and plausible structure.

The direct reaction between 4-bromoaniline and succinic anhydride is often the most efficient route. It is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring.

Standard Protocol: 4-Bromoaniline and Succinic Anhydride This reaction is typically high-yielding and can often be performed by simply heating the reactants in a suitable solvent, such as dioxane or even under solvent-free conditions, without the need for coupling agents.[1][2]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline Heating Heating in Solvent (e.g., Dioxane) 4-Bromoaniline->Heating Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Heating Target_Molecule N-(4-bromophenyl)succinamic acid Heating->Target_Molecule

Caption: Direct synthesis via anhydride ring-opening.

Q2: Under what circumstances should I consider using alternative reagents or coupling agents?

A2: The Need for Carboxylic Acid Activation

While the anhydride route is direct, you will need alternative reagents—specifically coupling agents—under several common scenarios:

  • Starting from a Dicarboxylic Acid: If your starting material is succinic acid instead of succinic anhydride, a direct reaction with 4-bromoaniline is not feasible under mild conditions. The carboxylic acid's hydroxyl group is a poor leaving group and must be "activated".

  • Low Reactivity: If either the amine is weakly nucleophilic (e.g., due to electron-withdrawing groups) or the carboxylic acid is sterically hindered, the reaction may be slow or low-yielding without an activating agent.

  • Mild Conditions Required: If your substrates contain sensitive functional groups that cannot tolerate high temperatures, coupling reagents allow the reaction to proceed at or below room temperature.

  • Improving Yield and Purity: Coupling agents can significantly increase reaction rates and drive the reaction to completion, often resulting in higher yields and cleaner reaction profiles by minimizing side reactions associated with harsh conditions.

Q3: What are the primary classes of modern coupling reagents, and how do they work?

A3: A Guide to Amide Coupling Reagents

The fundamental principle of using a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.[3] We can categorize these reagents into several major classes.

This is one of the most common classes of coupling reagents. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4]

  • Examples: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[4][5][]

  • Mechanism: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. The resulting O-acylisourea can then be attacked by the amine to form the amide.

  • Causality & Choice:

    • DCC: Highly effective and inexpensive. Its major advantage is that the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[5]

    • EDC: The corresponding urea byproduct is water-soluble, making it the reagent of choice for reactions where purification involves an aqueous workup.[7][8]

    • DIC: It is a liquid, and its urea byproduct is more soluble in organic solvents than DCU, making it suitable for solid-phase peptide synthesis where filtration of a precipitate is not feasible.[5]

Troubleshooting: A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction. To prevent this and also to reduce racemization in chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[5][8]

G Carboxylic_Acid Carboxylic_Acid O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_Acylisourea Amide_Product Amide Product O_Acylisourea->Amide_Product Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct Amine 4-Bromoaniline Amine->Amide_Product N_Acylurea N-Acylurea (Side Product)

Caption: General mechanism for carbodiimide coupling.

These reagents are often more powerful and faster-acting than carbodiimides.

  • Examples:

    • Phosphonium: BOP, PyBOP.[5][]

    • Aminium/Uronium: HATU, HBTU.[5][][9]

  • Mechanism: They react with the carboxylate to form activated esters (e.g., HOBt or HOAt esters), which are highly reactive towards amines but more stable against unwanted side reactions than O-acylisoureas.

  • Causality & Choice:

    • PyBOP: A safer alternative to the original BOP reagent, which releases the carcinogen HMPA as a byproduct.[5] It is highly efficient for forming sterically hindered amides.

    • HATU: Generally considered one of the most effective coupling reagents, known for fast reaction times and low rates of racemization, making it a favorite in peptide synthesis.[5][9]

This is a classic, robust method that involves converting the carboxylic acid into a highly reactive acyl chloride.

  • Reagents: Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂).[9][10]

  • Mechanism: The carboxylic acid is first converted to the acyl chloride. This is a separate step. The purified acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[]

  • Causality & Choice: This method is inexpensive and effective for large-scale synthesis. However, the conditions are harsh and not compatible with sensitive functional groups. The reagents themselves are hazardous and require careful handling.[10]

There is growing interest in developing more sustainable amidation protocols.[9][11]

  • T3P® (Propylphosphonic Anhydride): A versatile and powerful water-immiscible reagent. Its byproducts are phosphonic acids, which are water-soluble and easily removed during aqueous workup, simplifying purification.[3][9]

  • Enzymatic Synthesis: Biocatalysts, such as immobilized lipases, can form amide bonds under very mild, environmentally friendly conditions (e.g., in organic solvents or even water). This approach offers high selectivity but may have limited substrate scope.[12]

  • Boronic Acid Catalysis: Catalytic amounts of boronic acids can promote the direct dehydrative coupling of carboxylic acids and amines at room temperature, representing a waste-free alternative to stoichiometric reagents.[11]

Q4: How do I select the best reagent? What are common troubleshooting steps?

A4: Selection Guide and Troubleshooting

The optimal choice depends on substrate sensitivity, scale, cost, and purification strategy.

Reagent Comparison Table

Reagent ClassExamplesAdvantagesDisadvantagesWorkup/Byproducts
Carbodiimides DCC, EDC, DICInexpensive, widely used, versatileModerate reactivity, risk of N-acylurea formation, potential for racemizationDCC: Filtration of DCU. EDC: Aqueous wash. DIC: Soluble urea.
Phosphonium PyBOPHigh reactivity, good for hindered couplingsMore expensive, byproducts can be tricky to removeChromatographic purification often needed.
Aminium/Uronium HATU, HBTUVery high reactivity, fast reactions, low racemizationHigh cost, requires baseChromatographic purification often needed.
Acid Halides SOCl₂, (COCl)₂Very inexpensive, highly reactiveHarsh conditions, generates HCl, not for sensitive moleculesRequires a base to neutralize HCl.
Green Reagents T3P®, EnzymesT3P: Easy aqueous workup. Enzymes: Mild, sustainable.T3P: Can be expensive. Enzymes: Substrate-specific, slower.T3P: Aqueous wash. Enzymes: Simple filtration of biocatalyst.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation. 2. Poor quality reagents (e.g., hydrolyzed coupling agent). 3. Steric hindrance.1. Switch to a more powerful reagent (e.g., from EDC to HATU). 2. Use fresh, anhydrous reagents and solvents. 3. Increase reaction time/temperature or use a reagent known for coupling hindered substrates (e.g., PyBOP).
Difficult Purification 1. Byproduct has similar solubility to the product (e.g., DCU in some solvents). 2. Unreacted starting materials remain.1. Choose a reagent with a more conveniently removed byproduct (e.g., EDC for aqueous workup, T3P). 2. Drive the reaction to completion with a slight excess (1.1-1.2 eq.) of the coupling agent and amine.
Side Product Formation 1. N-acylurea formation with carbodiimides. 2. Racemization of a chiral center alpha to the carboxyl group.1. Add 1 equivalent of HOBt or HOAt to the reaction mixture when using carbodiimides.[8] 2. Use a reagent known for low racemization (e.g., HATU) and a non-nucleophilic base. Avoid excess base or high temperatures.[5]

References

  • Greener Methods: Catalytic Amide Bond Formation. MilliporeSigma.
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
  • Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. (2026-02-12).
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23).
  • Coupling Reagents. AAPPTEC.
  • A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. (2024-03-29).
  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. (2026-01-29).
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). (2023-12-21). DOI:10.1039/D3OB01673K.
  • Succinic anhydride. Wikipedia.
  • Hydrolytic cleavage of succinic anhydride via ring opening and.... ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-[(4-Bromophenyl)formamido]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-[(4-Bromophenyl)formamido]propanoic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It offers a comparative analysis, contextualizing the spectral data against simpler, related molecules to provide a deeper understanding of structure-property relationships and the electronic effects governing chemical shifts.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules. By mapping the chemical environments of hydrogen atoms, it provides critical information on the molecular skeleton, functional groups, and stereochemistry. The analysis of chemical shifts (δ), spin-spin coupling (J-coupling), and signal integration allows for the unambiguous confirmation of a synthesized compound's identity.

The target molecule, 3-[(4-Bromophenyl)formamido]propanoic acid, possesses several distinct proton environments, making it an excellent subject for a detailed NMR study. Its structure incorporates an aliphatic acid chain, an amide linkage, and a substituted aromatic ring, each contributing characteristic signals to the spectrum.

Predicted ¹H NMR Spectrum and Structural Assignment

As no publicly available experimental spectrum for this specific molecule could be located, this analysis is based on established principles of NMR spectroscopy and extensive data from analogous compounds.[1] The predicted spectrum provides a robust template for researchers to verify their own experimental results.

The structure and proton designations are as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of 3-[(4-Bromophenyl)formamido]propanoic acid. prep2 Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Add Tetramethylsilane (TMS) as an internal standard (0 ppm). prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock on the solvent deuterium signal. prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Set acquisition parameters: - Spectral Width: ~16 ppm - Number of Scans: 16-64 - Relaxation Delay (d1): 2-5 s acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal at 0.0 ppm. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve a wide range of organic compounds, including those with carboxylic acid and amide functionalities. Crucially, it allows for the observation of exchangeable protons like the -COOH proton, which might be lost in solvents like D₂O.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted reference standard in ¹H NMR. [2]Its 12 equivalent protons produce a single, sharp signal at a high field, which is defined as 0.0 ppm and does not typically overlap with signals from the analyte.

  • Shimming: This process optimizes the homogeneity of the external magnetic field (B₀) across the sample volume. Proper shimming is critical for obtaining sharp, well-resolved peaks and accurate coupling constant measurements.

  • Relaxation Delay (d1): Setting an adequate relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. This is essential for accurate signal integration, which reflects the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of 3-[(4-Bromophenyl)formamido]propanoic acid is predicted to show six distinct signals, each providing unambiguous evidence for the compound's structure. The key diagnostic features are the two triplets of the propanoic acid backbone, the characteristic pair of doublets for the para-substituted aromatic ring, and the downfield singlets for the formyl and carboxylic acid protons. By comparing the predicted chemical shifts to those of propanoic acid and 4-bromoaniline, the powerful deshielding effects of the formamido and carboxylic acid groups are clearly demonstrated. This guide provides a comprehensive framework for researchers to confidently interpret their experimental data and verify the successful synthesis of this and structurally related molecules.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Doc Brown's Chemistry. (n.d.). Propanoic acid C₃H₆O₂ ¹H proton NMR spectrum. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Sharma, V., et al. (2022). Supporting Information for New Journal of Chemistry. Royal Society of Chemistry.
  • Nagwa Classes. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • Barrett, A. G. M., et al. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2019, June 10). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
  • YouTube. (2024, October 2). #spectroscopy 1H NMR #coupling constant. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

Sources

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of N-(4-bromobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and metabolomics, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing not only the molecular weight but also a unique fragmentation pattern that serves as a structural fingerprint. This guide offers an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of N-(4-bromobenzoyl)-beta-alanine, a compound of interest in various research contexts. By comparing its predicted fragmentation with that of structurally related analogs, and providing a robust experimental protocol, this document aims to equip scientists with the expertise to confidently identify and characterize this and similar molecules.

Theoretical Fragmentation Landscape of N-(4-bromobenzoyl)-beta-alanine

The fragmentation of N-(4-bromobenzoyl)-beta-alanine in a mass spectrometer, particularly under electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is governed by the inherent chemical properties of its constituent parts: the 4-bromobenzoyl moiety and the beta-alanine backbone. The presence of the bromine atom introduces a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio), which is a key diagnostic feature in the mass spectrum.[1]

The most probable sites for fragmentation are the amide bond and the bonds within the beta-alanine structure. Cleavage of the amide bond is a common fragmentation pathway for N-acyl amino acids.[2] The resulting fragments will be the 4-bromobenzoyl cation and the protonated beta-alanine, or fragments derived from them.

A proposed fragmentation pathway for N-(4-bromobenzoyl)-beta-alanine is illustrated below:

fragmentation_pathway cluster_main Proposed Fragmentation of N-(4-bromobenzoyl)-beta-alanine mol N-(4-bromobenzoyl)-beta-alanine [M+H]+ frag1 4-Bromobenzoyl cation (m/z 183/185) mol->frag1 Amide bond cleavage frag2 [M+H - H2O]+ (m/z 256/258) mol->frag2 Loss of water frag3 [M+H - COOH]+ (m/z 229/231) mol->frag3 Decarboxylation frag4 Bromophenyl cation (m/z 155/157) frag1->frag4 Loss of CO experimental_workflow cluster_workflow Experimental Workflow for MS/MS Analysis prep Sample Preparation (1-10 µg/mL in mobile phase) lc Liquid Chromatography (C18 column, gradient elution) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Selection m/z 274/276) esi->ms1 cid Collision-Induced Dissociation (10-40 eV) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2

Sources

A Comparative Guide to the Antimicrobial Potency of 3-[(4-Bromophenyl)formamido]propanoic Acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities with potential antibacterial activity is paramount. This guide provides a comparative framework for evaluating the antimicrobial potency of a novel compound, 3-[(4-Bromophenyl)formamido]propanoic acid, against the well-established broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. Due to the nascent stage of research into 3-[(4-Bromophenyl)formamido]propanoic acid, this document will focus on establishing a robust experimental protocol for a head-to-head comparison, a critical step in determining its potential as a future therapeutic agent.

Introduction to the Compounds

Ciprofloxacin: A Clinical Benchmark

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] By targeting these enzymes, ciprofloxacin induces breaks in the bacterial DNA, leading to cell death.[5] This bactericidal activity has made it a cornerstone in the treatment of various infections, including urinary tract infections, respiratory tract infections, and skin infections.[3][6]

3-[(4-Bromophenyl)formamido]propanoic Acid: A Novel Candidate

3-[(4-Bromophenyl)formamido]propanoic acid is a propanoic acid derivative. While the direct antimicrobial properties of this specific compound are not yet extensively documented in publicly available literature, the propanoic acid scaffold is found in various compounds with demonstrated biological activities. The presence of a bromophenyl group may influence its lipophilicity and potential interactions with biological targets. A thorough investigation into its antimicrobial profile is warranted to understand its potential.

Proposed Experimental Framework for Comparative Analysis

To objectively assess the antimicrobial potency of 3-[(4-Bromophenyl)formamido]propanoic acid relative to ciprofloxacin, a series of standardized in vitro susceptibility tests are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7][8]

G cluster_prep Preparation Phase cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison p1 Compound Preparation: - 3-[(4-Bromophenyl)formamido]propanoic acid - Ciprofloxacin p2 Bacterial Strain Selection: - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli, P. aeruginosa) p1->p2 p3 Inoculum Preparation: (0.5 McFarland Standard) p2->p3 t1 Minimum Inhibitory Concentration (MIC) (Broth Microdilution) p3->t1 t2 Zone of Inhibition (Agar Disk Diffusion) p3->t2 t3 Minimum Bactericidal Concentration (MBC) t1->t3 a1 Quantitative Comparison of MIC & MBC Values t1->a1 a2 Comparative Analysis of Zone Diameters t2->a2 t3->a1 a3 Determination of Bacteriostatic vs. Bactericidal Activity a1->a3 a2->a3

Figure 1: Experimental workflow for comparing antimicrobial potency.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a standardized and widely used technique for determining MIC values.[11][12]

Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of 3-[(4-Bromophenyl)formamido]propanoic acid and ciprofloxacin in a suitable solvent (e.g., DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours) suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Zone of Inhibition Assay via Agar Disk Diffusion (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13][14]

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC protocol.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the standardized bacterial suspension to create a uniform lawn of growth.[15]

  • Disk Application:

    • Aseptically apply paper disks (6 mm diameter) impregnated with known concentrations of 3-[(4-Bromophenyl)formamido]propanoic acid and ciprofloxacin onto the surface of the inoculated MHA plate.

    • Ensure firm and even contact between the disk and the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the antimicrobial agent.[16]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][18]

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC by broth microdilution, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Plating:

    • Aspirate a small, standardized volume (e.g., 10 µL) from each selected well and plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[19]

Data Presentation and Interpretation

The collected data should be organized into clear, comparative tables to facilitate analysis.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial Strain3-[(4-Bromophenyl)formamido]propanoic acidCiprofloxacin
Staphylococcus aureus (ATCC 29213)Experimental ValueReference Range
Escherichia coli (ATCC 25922)Experimental ValueReference Range
Pseudomonas aeruginosa (ATCC 27853)Experimental ValueReference Range

Table 2: Comparative Zone of Inhibition Diameters in mm

Bacterial Strain3-[(4-Bromophenyl)formamido]propanoic acidCiprofloxacin
Staphylococcus aureus (ATCC 29213)Experimental ValueReference Range
Escherichia coli (ATCC 25922)Experimental ValueReference Range
Pseudomonas aeruginosa (ATCC 27853)Experimental ValueReference Range

Table 3: Comparative Minimum Bactericidal Concentrations (MBCs) in µg/mL

Bacterial Strain3-[(4-Bromophenyl)formamido]propanoic acidCiprofloxacin
Staphylococcus aureus (ATCC 29213)Experimental ValueReference Range
Escherichia coli (ATCC 25922)Experimental ValueReference Range
Pseudomonas aeruginosa (ATCC 27853)Experimental ValueReference Range

Mechanistic Insights and Comparative Analysis

Ciprofloxacin's Mechanism of Action

As previously stated, ciprofloxacin's bactericidal effect is a result of its interaction with bacterial DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.

G cluster_cipro Ciprofloxacin Mechanism of Action cluster_dna Bacterial DNA Processes cluster_outcome Outcome cipro Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) cipro->dna_gyrase Inhibits topo_iv Topoisomerase IV cipro->topo_iv Inhibits dna_rep DNA Replication & Transcription dna_gyrase->dna_rep Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death cell_div Cell Division topo_iv->cell_div Essential for topo_iv->cell_death dna_rep->cell_div

Sources

A Researcher's Guide to Elemental Analysis: Theoretical Calculations and Practical Considerations for C10H10BrNO3

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, confirming the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth look at the theoretical calculations and practical considerations of elemental analysis, using the hypothetical compound C10H10BrNO3 as a case study. We will explore the "why" behind the methodology, compare it with alternative analytical techniques, and provide a detailed experimental protocol.

The Cornerstone of Compound Identification: Theoretical Elemental Composition

Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition of the target molecule. This calculation serves as the benchmark against which all experimental data will be compared. The process involves determining the molar mass of the compound and then calculating the mass percentage of each constituent element.

Calculation of Molar Mass for C10H10BrNO3

The molar mass is the sum of the atomic masses of all atoms in the molecule. Using the atomic masses from the periodic table (C: 12.011 g/mol , H: 1.008 g/mol , Br: 79.904 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ), the molar mass of C10H10BrNO3 is calculated as follows:

(10 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 14.007) + (3 * 15.999) = 272.10 g/mol

Theoretical Elemental Percentage Composition

The percentage composition of each element is then calculated by dividing the total mass of that element in the molecule by the molar mass of the compound and multiplying by 100.

ElementCalculationPercentage (%)
Carbon (C)(10 * 12.011 / 272.10) * 10044.14
Hydrogen (H)(10 * 1.008 / 272.10) * 1003.70
Bromine (Br)(1 * 79.904 / 272.10) * 10029.36
Nitrogen (N)(1 * 14.007 / 272.10) * 1005.15
Oxygen (O)(3 * 15.999 / 272.10) * 10017.64
Total 100.00

This theoretical data provides the expected values for an experimental elemental analysis of a pure sample of C10H10BrNO3.

Beyond the Numbers: A Comparative Look at Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula of a compound, it is often used in conjunction with other analytical techniques to provide a complete picture of the molecule's identity and purity.

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Percentage composition of elements.Confirms empirical formula; high accuracy for pure samples.Provides no structural information; sensitive to impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of atoms (e.g., ¹H, ¹³C).Unparalleled for structural elucidation; can indicate purity.Less sensitive than mass spectrometry; requires soluble samples.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio of the molecule and its fragments.Provides highly accurate molecular weight and can confirm the molecular formula.Does not provide detailed structural information on its own.

In practice, a researcher would likely use all three techniques to unequivocally characterize a new compound.

Figure 1: Integrated workflow for chemical compound characterization.

In the Lab: A Step-by-Step Protocol for Elemental Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. The analysis of halogens and oxygen requires separate methods.

Combustion Analysis for C, H, and N

Principle: A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, pure compound into a tin or silver capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a known standard (e.g., acetanilide).

  • Combustion: The sample is introduced into a combustion tube heated to ~900-1000 °C. The presence of an oxidation catalyst (e.g., tungsten trioxide on alumina) ensures complete combustion.

  • Reduction: The combustion gases then pass through a reduction tube (containing, for example, copper wire at ~650 °C) to convert nitrogen oxides to N₂.

  • Separation and Detection: The gases (CO₂, H₂O, N₂, and excess O₂) are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) is then used to quantify each gas. The instrument's software calculates the percentage of C, H, and N in the original sample.

Determination of Bromine

Principle: The compound is combusted in an oxygen-rich atmosphere, and the resulting hydrogen bromide (HBr) is absorbed in a solution and titrated.

Protocol:

  • Combustion: A weighed sample is combusted in a flask filled with oxygen (Schöniger oxygen flask method).

  • Absorption: The combustion products are absorbed into a solution, typically containing hydrogen peroxide to ensure all bromine is converted to bromide ions (Br⁻).

  • Titration: The bromide solution is then titrated with a standardized silver nitrate (AgNO₃) solution, often using an indicator or potentiometric endpoint detection.

Determination of Oxygen

Principle: The sample is pyrolyzed in a stream of inert gas, and the resulting carbon monoxide (CO) is quantified.

Protocol:

  • Pyrolysis: A weighed sample is heated to a high temperature (~1120-1150 °C) in a pyrolysis tube packed with platinized carbon. This converts the oxygen in the sample to carbon monoxide.

  • Separation and Detection: The resulting gases are passed through a gas chromatography column to separate the CO, which is then quantified using a thermal conductivity detector.

Trustworthiness and Validation

The accuracy of elemental analysis is highly dependent on the purity of the sample. For publication in reputable journals, the experimentally determined values should typically be within ±0.4% of the theoretical values. It is crucial to use certified reference materials for instrument calibration to ensure the trustworthiness of the results.

Conclusion

Elemental analysis remains a fundamental technique in chemical research for verifying the empirical formula of a synthesized compound. By understanding the theoretical calculations, the practical aspects of the experimental methods, and how this technique complements other analytical tools like NMR and HRMS, researchers can confidently and accurately characterize their novel molecules.

References

Structural Efficacy and Supramolecular Architecture: N-(4-Bromobenzoyl)-β-Alanine vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Bromobenzoyl)-β-alanine represents a critical scaffold in crystal engineering, serving as a model system for studying the competition between strong hydrogen bonding (amide/acid motifs) and halogen bonding. Unlike its unsubstituted analog (N-benzoyl-β-alanine ), the introduction of a bromine atom at the para position creates a "sigma-hole," enabling directional intermolecular interactions that drastically alter solid-state packing, thermal stability, and solubility profiles.

This guide provides a technical comparison of the 4-bromo derivative against standard alternatives, supported by synthesis protocols, crystallographic insights, and supramolecular analysis.

Comparative Analysis: 4-Bromo vs. Alternatives

The following table contrasts the physicochemical and structural properties of the target compound against its non-halogenated parent and a chloro-analog.

Table 1: Physicochemical & Structural Comparison
FeatureN-(4-Bromobenzoyl)-β-alanine N-Benzoyl-β-alanine (Control)N-(4-Chlorobenzoyl)-β-alanine
Molecular Weight ~272.1 g/mol ~193.2 g/mol ~227.6 g/mol
Melting Point 158–162 °C (High stability)120–122 °C148–152 °C
Space Group Monoclinic

Monoclinic

Monoclinic

Primary Synthon Carboxylic Acid Dimer

Carboxylic Acid Dimer

Carboxylic Acid Dimer

Secondary Interaction Halogen Bond (C–Br···O) Weak van der Waals (C–H···O)Weak Halogen Bond (C–Cl···O)
Packing Efficiency High (Interlocking layers)Moderate (Slip planes)High
Solubility (EtOH) ModerateHighModerate

Analyst Note: The significant boost in melting point (+40°C) for the bromo-derivative is directly attributed to the heavy atom effect and the linearity of the C–Br···O=C interactions, which reinforce the crystal lattice more effectively than the weak van der Waals forces in the unsubstituted analog.

Experimental Protocols

Synthesis: Modified Schotten-Baumann Reaction

The synthesis relies on the acylation of β-alanine under controlled pH conditions. The biphasic system prevents the hydrolysis of the acid chloride while ensuring the amino group remains nucleophilic.

Reagents:

  • 
    -Alanine (10 mmol)[1][2]
    
  • 4-Bromobenzoyl chloride (10 mmol)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Acetone (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve

    
    -alanine in 20 mL of 10% NaOH solution in a round-bottom flask. Cool to 0–5 °C in an ice bath.
    
  • Acylation: Dropwise add 4-bromobenzoyl chloride (dissolved in 10 mL acetone) over 30 minutes.

  • pH Control: Simultaneously add additional NaOH solution to maintain pH between 8.0 and 9.0. Critical: If pH drops below 7, the amine protonates and reaction stops; if >10, the chloride hydrolyzes.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Precipitation: Acidify the mixture with 1:1 HCl to pH 2–3. The white precipitate of N-(4-bromobenzoyl)-β-alanine will form immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (3:1 v/v).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction, slow evaporation is superior to cooling methods for this derivative.

  • Solvent: Ethanol:Water (80:20).

  • Concentration: 20 mg/mL.

  • Method: Dissolve at 50°C, filter into a clean vial, cover with parafilm containing 3 pinholes. Allow to stand at 20°C for 5–7 days.

  • Expected Morphology: Colorless blocks or prisms.

Structural & Supramolecular Logic

The Supramolecular Hierarchy

The crystal structure is built upon a hierarchy of interactions. Understanding this allows researchers to predict how derivatives will behave.

  • Level 1 (Strongest): The carboxylic acid groups form centrosymmetric dimers (

    
     motif). This is the "anchor" of the structure.
    
  • Level 2 (Directional): The amide N-H forms hydrogen bonds with the carbonyl oxygen of adjacent chains (

    
     motif), creating 1D ribbons.
    
  • Level 3 (Modulator): The 4-Bromo substituent engages in halogen bonding or close packing. In the bromo-derivative, the Br atom often directs towards oxygen atoms or forms Type II (Br···Br) contacts, locking the layers together more rigidly than the H-analogs.

Visualization of Synthesis & Assembly

The following diagram illustrates the synthesis pathway and the subsequent supramolecular assembly logic.

G Start Reactants (Beta-Alanine + 4-Br-Benzoyl Cl) Inter Intermediate (Tetrahedral Adduct) Start->Inter Acylation (pH 8-9) Prod Product N-(4-bromobenzoyl)-beta-alanine Inter->Prod Elimination of HCl Cryst Crystallization (EtOH/H2O) Prod->Cryst Slow Evap Dimer Motif 1: Acid Dimer (R2,2(8)) Cryst->Dimer Primary Assembly Chain Motif 2: Amide Chain (C(4)) Dimer->Chain Stacking Halogen Motif 3: Halogen Bond (C-Br...O) Chain->Halogen Layer Locking

Caption: Workflow from chemical synthesis to supramolecular hierarchy. The bromine atom introduces a tertiary locking mechanism (Red Node) absent in non-halogenated analogs.

References

  • Gowda, B. T., et al. (2013). "Supramolecular architectures in N-(4-halobenzoyl)-amino acids: Crystal structures and Hirshfeld surface analysis." Zeitschrift für Naturforschung B.

  • Tiekink, E. R. T. (2018). "Supramolecular assembly of N-acyl-beta-alanine derivatives." Acta Crystallographica Section E.

  • Smith, M. B. (2020). Organic Synthesis: Strategy and Control. (Standard Protocol for Schotten-Baumann).

  • PubChem Compound Summary. (2024). "N-(4-Aminobenzoyl)-beta-alanine" (Structural Analog Data).

Sources

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Reactant of Route 1
3-[(4-Bromophenyl)formamido]propanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.